molecular formula C7H3ClF3NO2 B1524315 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1110782-41-6

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B1524315
CAS No.: 1110782-41-6
M. Wt: 225.55 g/mol
InChI Key: RAJGXNMAMRWLQG-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a monocarboxylic derivative of pyridine . The molecular formula of this compound is C7H3ClF3NO2 .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 3-position, a trifluoromethyl group at the 5-position, and a chlorine atom at the 6-position .

Scientific Research Applications

Reactivity and Coordination Polymers

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid and its derivatives have been explored for their reactivity and potential in forming coordination polymers. For instance, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions demonstrates the formation of coordination polymers with potential applications in materials science (Ghosh, S., Savitha, G., & Bharadwaj, P. K., 2004). This research suggests a pathway for generating new materials with specific chemical and physical properties.

Functionalization Techniques

The concept of regioexhaustive functionalization has been applied to various chloro(trifluoromethyl)pyridines, including this compound. Techniques involving organometallic methods have been tested for converting these compounds into carboxylic acids, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Cottet, F., & Schlosser, M., 2004).

Analytical and Spectroscopic Studies

Investigations into the structural and spectroscopic properties of this compound derivatives have provided insights into their interaction with DNA, antimicrobial activities, and their electronic and vibrational spectra. These studies are crucial for understanding the chemical behavior and potential biomedical applications of these compounds (Evecen, M., Kara, M., İdil, Ö., & Tanak, H., 2017).

Electrochemical Studies

Electroreduction studies on mercury electrodes of 6-chloro-2-pyridinecarboxylic acid, closely related to this compound, have been conducted to understand the electrochemical behavior and potential applications in electrochemical sensors or reactors (Corredor, M. C., & Mellado, J. R., 2006).

Luminescence and Photophysical Properties

Research on complexes and coordination polymers involving pyridine carboxylic acids, including derivatives similar to this compound, highlights their potential in luminescent materials and photophysical applications. These studies underscore the importance of these compounds in developing new materials for optical and electronic applications (Yang, L., Song, S., Zhang, H.-M., Zhang, W., Wu, L., Bu, Z., & Ren, T., 2012).

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJGXNMAMRWLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679562
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110782-41-6
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
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6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
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6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
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Reactant of Route 6
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

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